

A Technical Guide to the Chemical Properties of Cyanobenzamide Isomers

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Compound of Interest

Compound Name: 2-cyano-N-methylbenzamide

Cat. No.: B15369029

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Disclaimer: This technical guide addresses the chemical properties of isomers of **2-cyano-N-methylbenzamide**. Extensive searches of chemical databases and scientific literature did not yield a comprehensive dataset for **2-cyano-N-methylbenzamide** itself. Therefore, this document focuses on closely related isomers for which data is available, providing valuable insights for researchers, scientists, and drug development professionals.

Introduction

Benzamide and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities and chemical functionalities.[1][2] The introduction of a cyano group adds a unique electronic and steric profile, influencing the molecule's reactivity, binding properties, and metabolic stability. This guide provides a summary of the available chemical and physical properties of known isomers of **2-cyano-N-methylbenzamide**, along with general experimental protocols for their synthesis and an overview of their potential reactivity and biological significance.

Physicochemical Properties of Cyanobenzamide Isomers

The precise physicochemical properties of a molecule are dictated by the specific arrangement of its functional groups. For cyanobenzamide isomers, the positions of the cyano and N-methyl groups on the benzamide core significantly influence properties such as melting point, polarity,



and hydrogen bonding capacity. The following table summarizes available data for several isomers.

Property	4-Cyano-N- methylbenzamide	N-Cyano-N- methylbenzamide	2-Cyano-4- methylbenzamide
CAS Number	36268-62-9[3]	13829-13-5[4]	Not available
Molecular Formula	C ₉ H ₈ N ₂ O[3]	C ₉ H ₈ N ₂ O[4]	C ₉ H ₈ N ₂ O[5]
Molecular Weight	160.17 g/mol [3]	160.17 g/mol [4]	160.17 g/mol [5]
Melting Point	Not available	Not available	Not available
Boiling Point	Not available	Not available	Not available
XLogP3	Not available	0.7[4]	0.9[5]
Hydrogen Bond Donor Count	Not available	0[4]	1[5]
Hydrogen Bond Acceptor Count	Not available	2[4]	2[5]
Topological Polar Surface Area	Not available	44.1 Ų[4]	66.9 Ų[5]

Synthesis and Experimental Protocols

The synthesis of N-substituted benzamides can be achieved through several established methods. A general and widely used approach involves the acylation of an amine with a benzoyl chloride derivative.

General Experimental Protocol: Synthesis of N-Methylbenzamide from Benzoyl Chloride

This protocol describes a general method for the synthesis of an N-substituted benzamide, which can be adapted for cyanobenzamide derivatives.

Materials:



- Benzoyl chloride
- Methylamine (e.g., as a solution in THF or water)
- Anhydrous diethyl ether or dichloromethane
- Aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Dissolve benzoyl chloride in an anhydrous solvent such as diethyl ether or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath (0 °C).
- Slowly add a solution of methylamine to the cooled benzoyl chloride solution with vigorous stirring. The reaction is typically exothermic.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Quench the reaction by adding water or a dilute aqueous sodium bicarbonate solution to neutralize any excess acid.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction.
- Combine the organic layers and wash sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-methylbenzamide.



• The crude product can be purified by recrystallization or column chromatography.

A visual representation of this synthetic workflow is provided below.



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Caption: General synthetic workflow for N-methylbenzamides.

Chemical Reactivity

The chemical reactivity of **2-cyano-N-methylbenzamide** and its isomers is governed by the interplay of the amide and cyano functional groups, as well as their positions on the aromatic ring.

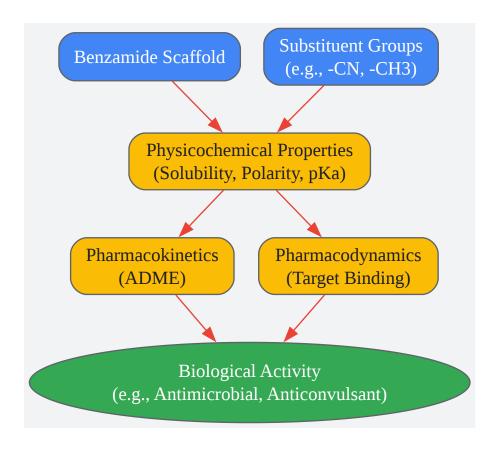
- Amide Group: The amide functionality is relatively stable but can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and methylamine. The nitrogen of the amide is generally not basic due to the delocalization of its lone pair into the carbonyl group.
- Cyano Group: The nitrile group can be hydrolyzed to a carboxylic acid under more vigorous acidic or basic conditions. It can also be reduced to a primary amine. The electron-withdrawing nature of the cyano group can influence the reactivity of the aromatic ring.
- Aromatic Ring: The benzamide ring can undergo electrophilic aromatic substitution reactions.
 The directing effects of the amide and cyano groups will depend on their relative positions.
 An amide group is generally an ortho-, para-director, while a cyano group is a meta-director.



Biological Activity and Signaling Pathways

While no specific biological data for **2-cyano-N-methylbenzamide** was identified, the broader class of benzamide derivatives is known to possess a wide range of pharmacological activities. [1][2] These include, but are not limited to, antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties.[2] The specific activity is highly dependent on the substitution pattern of the benzamide core.

Given the lack of specific information on the biological targets or signaling pathways of **2-cyano-N-methylbenzamide**, a diagram illustrating a known pathway for a related class of compounds would be speculative. However, a logical diagram representing the relationship between chemical structure and biological activity can be conceptualized.



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Caption: Structure-Activity Relationship (SAR) concept for benzamides.

Conclusion



This technical guide has summarized the available chemical information for isomers of **2-cyano-N-methylbenzamide**. While a complete dataset for the requested compound is not publicly available, the properties of its isomers and the general reactivity and synthesis of benzamides provide a solid foundation for researchers. The provided experimental protocol offers a starting point for the synthesis of this and related compounds. Further experimental investigation is required to fully characterize the chemical and biological properties of **2-cyano-N-methylbenzamide**.

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